

Development of Root Growth Promoters using 1,3-Benzodioxole Derivatives

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Compound of Interest

Compound Name: *2-Phenyl-1,3-benzodioxole-2-acetic acid*

CAS No.: 21770-52-5

Cat. No.: B8627379

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Application Note & Protocol Guide

Executive Summary & Rationale

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for the indole ring found in the natural auxin Indole-3-Acetic Acid (IAA). Unlike natural auxins, which are susceptible to rapid oxidative degradation by IAA-oxidases, benzodioxole derivatives offer enhanced metabolic stability while retaining high affinity for the TIR1/AFB (Transport Inhibitor Response 1) auxin receptor family.

This guide details the development pipeline for N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamides, a class of synthetic auxins (exemplified by the lead compound K-10) that have demonstrated root growth-promoting activity superior to 1-Naphthaleneacetic acid (NAA) at nanomolar concentrations.^{[1][2][3][4]}

Chemical Design & Synthesis Strategy

Mechanistic Design Logic

The design strategy mimics the "molecular glue" mechanism of auxin. The 1,3-benzodioxole ring occupies the hydrophobic niche of the TIR1 receptor normally filled by the indole ring of IAA. The linker region (thioacetamide) provides the necessary flexibility and hydrogen-bonding

capability to stabilize the TIR1-Aux/IAA co-receptor complex, triggering the ubiquitination and degradation of transcriptional repressors.

Protocol 1: Synthesis of Lead Compound K-10

Target: N-(benzo[d][1,3]dioxol-5-yl)-2-((2-trifluoromethylbenzyl)thio)acetamide (and analogs).

Reagents:

- Substituted Benzyl bromide (e.g., 2-trifluoromethylbenzyl bromide)
- Thioglycolic acid[2]
- Benzo[d][1,3]dioxol-5-amine[1][2][3][4]
- Oxalyl chloride (activation agent)[2]
- Dichloromethane (DCM), Triethylamine (Et₃N), Ethanol (EtOH)

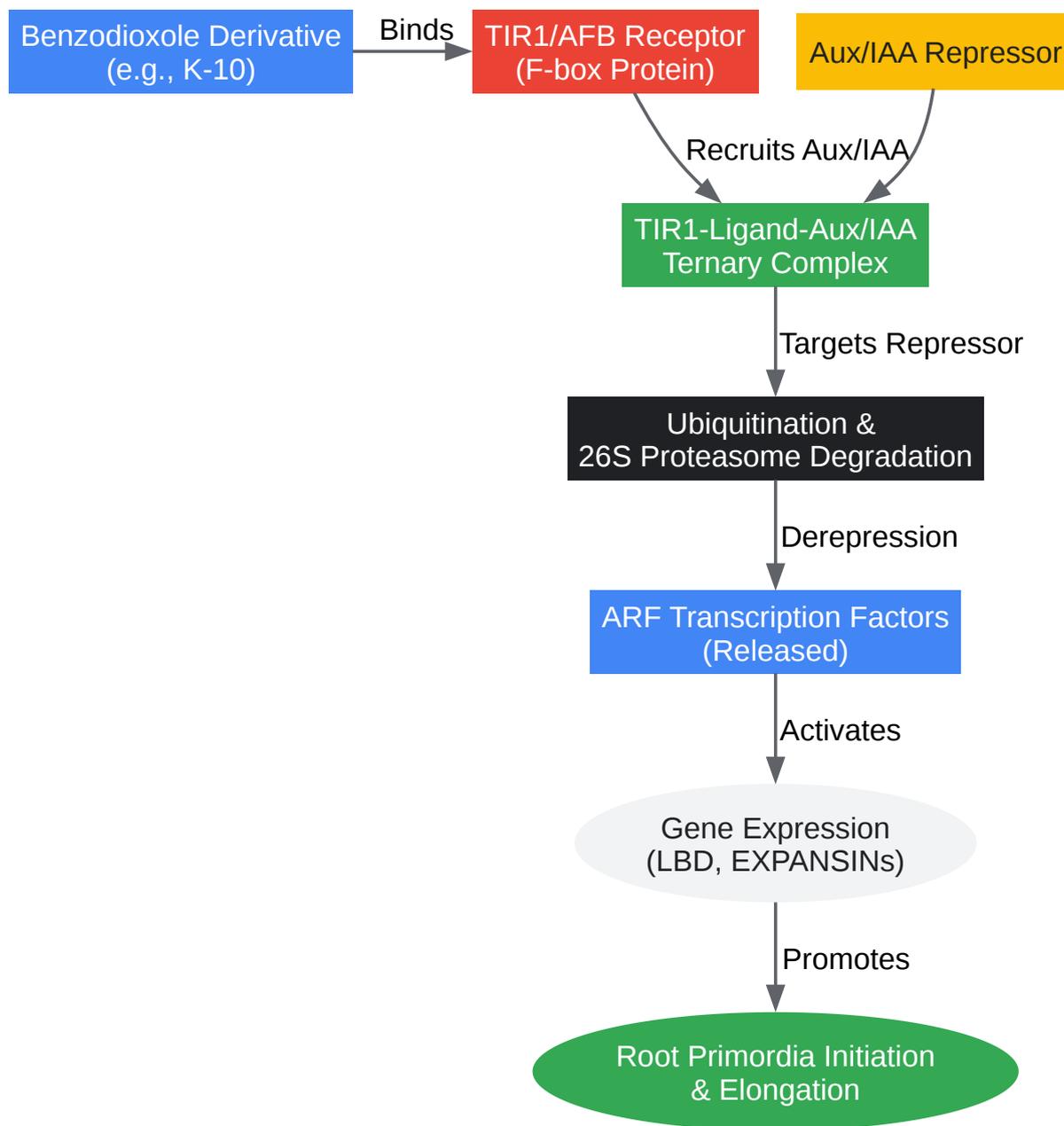
Workflow:

- Intermediate Formation (S-alkylation):
 - Dissolve thioglycolic acid (10 mmol) and NaOH (22 mmol) in EtOH/H₂O (1:1, 20 mL).
 - Add substituted benzyl bromide (10 mmol) dropwise at 0°C.
 - Reflux at 78°C for 3 hours.
 - Acidify with HCl, extract with EtOAc, and dry to obtain the 2-(benzylthio)acetic acid intermediate.
- Acyl Chloride Activation:
 - Dissolve the intermediate (5 mmol) in anhydrous DCM (15 mL).
 - Add Oxalyl chloride (6 mmol) and a catalytic drop of DMF at 0°C.
 - Stir at room temperature (RT) for 1.5 hours until gas evolution ceases.

- Evaporate solvent to yield the crude acid chloride.
- Amide Coupling (Final Assembly):
 - Dissolve Benzo[d][1,3]dioxol-5-amine (5 mmol) and Et₃N (6 mmol) in DCM (10 mL).
 - Add the crude acid chloride (dissolved in 5 mL DCM) dropwise at 0°C.
 - Stir at RT for 1.5 hours.
 - Purification: Wash with water/brine, dry over Na₂SO₄, and recrystallize from EtOH to obtain white crystals (Yield ~70-85%).

Biological Mechanism of Action[2][5][6]

The following diagram illustrates the signal transduction pathway activated by benzodioxole derivatives.



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Caption: Signal transduction pathway of benzodioxole auxin agonists triggering root development via the SCF^{TIR1} ubiquitin-proteasome system.

In Vitro Screening Protocols

Protocol 2: Arabidopsis thaliana Primary Root Elongation Assay

Primary high-throughput screen to determine EC50 and toxicity.

Materials:

- Arabidopsis thaliana seeds (Col-0 ecotype).[2]
- 1/2 MS (Murashige & Skoog) medium + 1% sucrose + 0.8% agar (pH 5.8).
- Square petri dishes (100 x 100 mm).
- Compound stocks (10 mM in DMSO).

Procedure:

- Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 20% bleach for 10 min, 5x sterile water wash).
- Stratification: Keep seeds in water at 4°C for 2-3 days to synchronize germination.
- Plating: Pour 1/2 MS plates containing the test compound at concentrations: 0, 0.01, 0.1, 1.0, and 10 µM. (DMSO control < 0.1%).
- Sowing: Sow seeds in a single line 1 cm from the top of the square plate.
- Growth: Seal plates with micropore tape. Place vertically in a growth chamber (22°C, 16h light/8h dark).
- Data Collection:
 - Day 7: Scan plates using a flatbed scanner.
 - Analysis: Measure Primary Root Length (PRL) and Lateral Root Number (LRN) using ImageJ (NeuronJ plugin).

Expected Results:

- Agonist Effect: Increased lateral root density and inhibition of primary root elongation at high concentrations (typical auxin "biphasic" response).
- Target Potency: K-10 typically shows peak root promotion at 0.1 μM , whereas NAA may require 0.5 - 1.0 μM .

Protocol 3: Mung Bean Hypocotyl Rooting Assay

Secondary screen for adventitious root (AR) induction in dicots.

Materials:

- Mung bean (*Vigna radiata*) seeds.[5]
- Glass vials (20 mL).
- Test solutions in distilled water.

Procedure:

- Germination: Germinate seeds in vermiculite at 26°C in dark for 3 days, then light for 2 days.
- Cutting Preparation: On Day 5, excise the root system 3 cm below the cotyledonary node. Remove cotyledons to eliminate endogenous auxin sources.[6]
- Treatment: Place cuttings (n=10 per group) in vials containing 10 mL of test solution (0.1 μM - 10 μM) for 24 hours.
- Recovery: Transfer cuttings to vials with fresh distilled water.
- Observation: Culture for an additional 4-5 days at 26°C.
- Quantification: Count the number of visible adventitious roots (>1 mm) per hypocotyl.

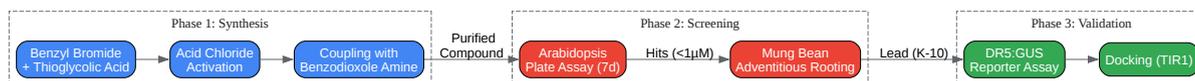
Data Analysis & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for benzodioxole derivatives compared to standard auxins.

Compound ID	R-Group (Benzyl)	EC50 (Root Growth)	Max Promotion %	Toxicity Threshold
K-10	2-CF3 (Trifluoromethyl)	0.05 μ M	+37.1%	> 5.0 μ M
K-1	2-F (Fluoro)	0.20 μ M	+22.4%	> 10 μ M
K-5	4-Cl (Chloro)	0.80 μ M	+15.0%	> 1.0 μ M
NAA	(Standard)	0.50 μ M	+25.0%	> 1.0 μ M
IBA	(Standard)	1.00 μ M	+28.0%	> 5.0 μ M

Key Insight: Substitution at the ortho (2-position) of the benzyl ring (e.g., -CF₃, -F) significantly enhances activity compared to para substitutions. This is likely due to steric locking of the molecule into a conformation that fits the TIR1 active site optimally.

Experimental Workflow Diagram



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Caption: Integrated workflow for the synthesis, phenotypic screening, and mechanistic validation of benzodioxole-based root promoters.

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